molecular formula C18H18N2OS B5569608 N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5569608
M. Wt: 310.4 g/mol
InChI Key: UNSPPYDCXDURCT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group on the phenyl ring and a methoxy group on another phenyl ring, connected through a thiazole ring.

Scientific Research Applications

N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Substitution Reactions: The phenyl rings with ethyl and methoxy substituents are introduced through substitution reactions. For instance, 2-ethylphenyl and 4-methoxyphenyl groups can be attached to the thiazole ring via nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methoxy group.

    N-(2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of ethyl and methoxy substituents on the phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-13-6-4-5-7-16(13)19-18-20-17(12-22-18)14-8-10-15(21-2)11-9-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSPPYDCXDURCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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